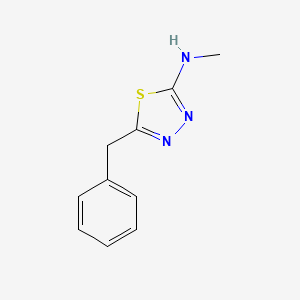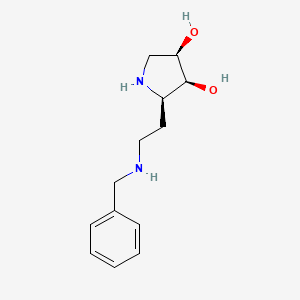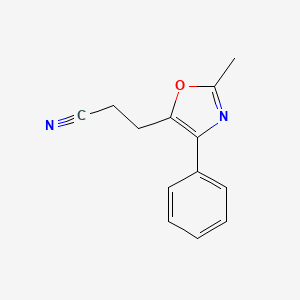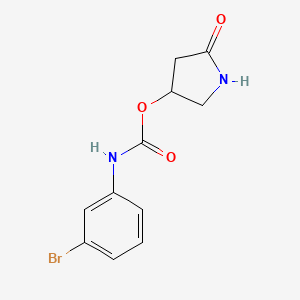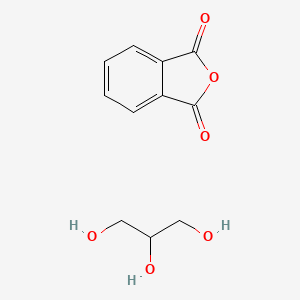
2-Benzofuran-1,3-dione;propane-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofuran-1,3-dione;propane-1,2,3-triol can be achieved through several methods. One common approach involves the Diels-Alder reaction between furan and maleic anhydride, followed by dehydration to form the benzofuran-1,3-dione structure . The reaction typically occurs under solvent-free conditions at room temperature, yielding high selectivity and efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biomass-derived furan and maleic anhydride. The process includes a Diels-Alder cycloaddition followed by dehydration using mixed-sulfonic carboxylic anhydrides in methanesulfonic acid . This method ensures high yield and selectivity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzofuran-1,3-dione;propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the benzofuran-1,3-dione moiety into more reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-Benzofuran-1,3-dione;propane-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Benzofuran-1,3-dione;propane-1,2,3-triol exerts its effects involves interactions with molecular targets and pathways. The benzofuran moiety can interact with various enzymes and receptors, influencing biochemical processes. The glycerol component may enhance solubility and bioavailability, facilitating the compound’s action in biological systems.
Comparaison Avec Des Composés Similaires
Phthalic Anhydride: Similar in structure but lacks the glycerol component.
Maleic Anhydride: Shares the anhydride functional group but differs in the overall structure.
Glycerol Derivatives: Compounds like glycerol monoesters or diesters have similar glycerol components but different functional groups.
Propriétés
Numéro CAS |
26655-24-3 |
|---|---|
Formule moléculaire |
C11H12O6 |
Poids moléculaire |
240.21 g/mol |
Nom IUPAC |
2-benzofuran-1,3-dione;propane-1,2,3-triol |
InChI |
InChI=1S/C8H4O3.C3H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;4-1-3(6)2-5/h1-4H;3-6H,1-2H2 |
Clé InChI |
QLEITUFVKZSFRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC2=O.C(C(CO)O)O |
Numéros CAS associés |
26655-24-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B12901771.png)

![2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12901784.png)
![Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-](/img/structure/B12901788.png)


